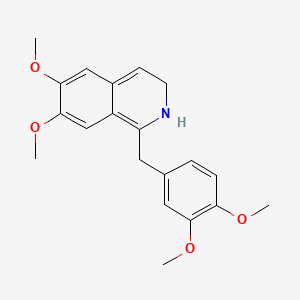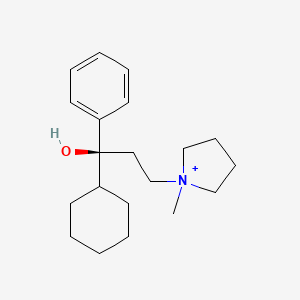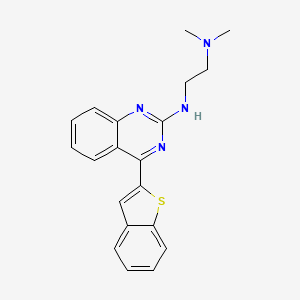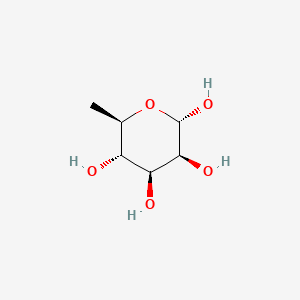
alpha-D-rhamnopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-rhamnopyranose: is a monosaccharide with the molecular formula C6H12O5. It is a six-carbon sugar that exists in a pyranose ring form with an alpha-configuration at the anomeric carbon. This compound is a naturally occurring sugar found in various plants and microorganisms. It plays a significant role in the structure of glycosides and polysaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-rhamnopyranose can be synthesized through the hydrolysis of natural glycosides that contain rhamnose. Enzymatic hydrolysis using alpha-L-rhamnosidase is a common method. This enzyme specifically hydrolyzes the non-reducing end of alpha-L-rhamnose, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as citrus fruits, where rhamnose is present in glycosidic form. The extraction process includes hydrolysis, purification, and crystallization steps to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form rhamnonic acid.
Reduction: Reduction of this compound can yield rhamnitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a metal catalyst can be used for reduction.
Substitution: Glycosylation reactions often use catalysts like silver triflate or Lewis acids.
Major Products:
Oxidation: Rhamnonic acid.
Reduction: Rhamnitol.
Substitution: Various glycosides depending on the substituent.
Aplicaciones Científicas De Investigación
Alpha-D-rhamnopyranose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for bacterial and plant polysaccharides.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of glycoside-based drugs.
Industry: It is used in the food and beverage industry as a flavoring agent and in the production of bioactive compounds
Mecanismo De Acción
The mechanism of action of alpha-D-rhamnopyranose involves its role as a substrate for various enzymes. For example, alpha-L-rhamnosidase catalyzes the hydrolysis of glycosidic bonds in rhamnose-containing compounds. This enzymatic activity is crucial for the metabolism of rhamnose in microorganisms and plants. The molecular targets include glycosidic bonds in polysaccharides and glycosides .
Comparación Con Compuestos Similares
Alpha-L-rhamnopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
Beta-D-rhamnopyranose: Differs in the configuration at the anomeric carbon.
Alpha-D-glucopyranose: Similar hexose sugar but differs in the hydroxyl group positions.
Uniqueness: Alpha-D-rhamnopyranose is unique due to its specific configuration and its role in the formation of rhamnose-containing glycosides and polysaccharides. Its presence in various natural sources and its involvement in biological processes make it distinct from other similar sugars .
Propiedades
Número CAS |
28161-49-1 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m1/s1 |
Clave InChI |
SHZGCJCMOBCMKK-PQMKYFCFSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



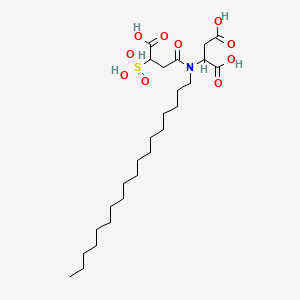


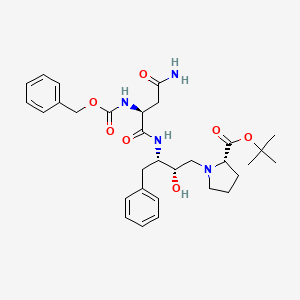

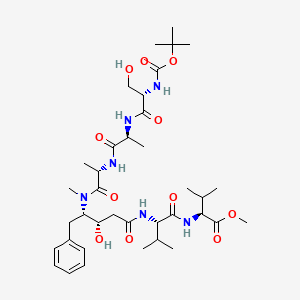

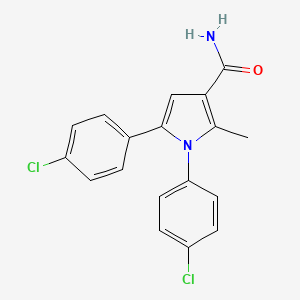
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)

